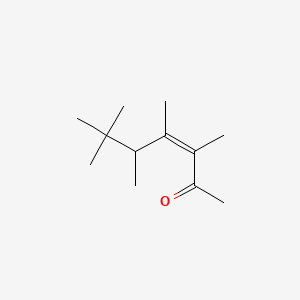
(Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one is a useful research compound. Its molecular formula is C12H22O and its molecular weight is 182.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
Separation Techniques
One of the primary applications of (Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one is in the field of analytical chemistry. It can be effectively separated using High-Performance Liquid Chromatography (HPLC) methods. A specific method involves the use of a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid .
Scalability
The HPLC method is scalable for preparative separation and is suitable for pharmacokinetic studies. It allows for the isolation of impurities and can be adapted for fast Ultra-Performance Liquid Chromatography (UPLC) applications using smaller particle columns .
Fragrance Industry
Fragrance Component
this compound is utilized as a fragrance ingredient in various consumer products. Its unique olfactory properties make it desirable in perfumery and cosmetic formulations. Safety assessments indicate that it does not exhibit genotoxicity or significant allergic potential when used within established safety margins .
Toxicological Studies
Safety Assessments
Toxicological evaluations have been conducted to assess the safety profile of this compound. Studies indicate that it has a No Observed Adverse Effect Level (NOAEL) greater than 41 mg/kg/day for repeated dose toxicity and 129 mg/kg/day for reproductive toxicity . Furthermore, it has been classified as non-genotoxic based on comprehensive testing protocols.
Environmental Impact
Environmental safety assessments reveal that this compound is not persistent or bioaccumulative in nature. Its risk quotients are below 1 when evaluated against predicted environmental concentrations (PEC) and predicted no-effect concentrations (PNEC), indicating a low environmental risk associated with its use .
Case Studies
Eigenschaften
CAS-Nummer |
81786-73-4 |
|---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.3 g/mol |
IUPAC-Name |
(Z)-3,4,5,6,6-pentamethylhept-3-en-2-one |
InChI |
InChI=1S/C12H22O/c1-8(9(2)11(4)13)10(3)12(5,6)7/h10H,1-7H3/b9-8- |
InChI-Schlüssel |
IXIYWQIFBRZMNR-HJWRWDBZSA-N |
SMILES |
CC(C(=C(C)C(=O)C)C)C(C)(C)C |
Isomerische SMILES |
CC(/C(=C(/C)\C(=O)C)/C)C(C)(C)C |
Kanonische SMILES |
CC(C(=C(C)C(=O)C)C)C(C)(C)C |
Key on ui other cas no. |
81786-73-4 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















